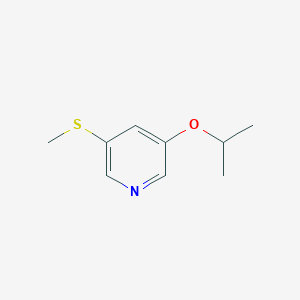

3-Isopropoxy-5-(methylthio)pyridine

Description

3-Isopropoxy-5-(methylthio)pyridine is a pyridine derivative featuring two distinct functional groups: an isopropoxy substituent at position 3 and a methylthio group at position 4. This compound is cataloged under reference code 10-F632764 and is available in quantities of 1g or 500mg for research purposes .

Properties

IUPAC Name |

3-methylsulfanyl-5-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7(2)11-8-4-9(12-3)6-10-5-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYRADUSGJTFQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CN=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-5-(methylthio)pyridine typically involves the substitution reactions on a pyridine ring. One common method includes the alkylation of 3-hydroxy-5-(methylthio)pyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for 3-Isopropoxy-5-(methylthio)pyridine are not widely documented. large-scale synthesis would likely follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-5-(methylthio)pyridine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the isopropoxy group, yielding 3-hydroxy-5-(methylthio)pyridine.

Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.

Major Products

Oxidation: 3-Isopropoxy-5-(methylsulfinyl)pyridine, 3-Isopropoxy-5-(methylsulfonyl)pyridine.

Reduction: 3-Hydroxy-5-(methylthio)pyridine.

Substitution: Various alkyl or aryl derivatives of 3-Isopropoxy-5-(methylthio)pyridine.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

3-Isopropoxy-5-(methylthio)pyridine serves as an intermediate in synthesizing more complex organic molecules. Its functional groups make it a valuable building block for various organic synthesis applications.

2. Biological Research:

The compound has been investigated for its interactions with enzymes and receptors. It may act as a ligand in biochemical assays, allowing researchers to study enzyme kinetics and receptor binding dynamics.

3. Medicinal Chemistry:

Research is ongoing to evaluate the pharmacological potential of this compound as a drug candidate. It shows promise in targeting specific enzymes or receptors, which could lead to the development of new therapeutics for various diseases. Its potential applications include:

- Analgesics: Compounds derived from it may exhibit pain-relieving properties.

- Vasodilators: It may have applications in cardiovascular therapies due to its potential vasodilatory effects .

4. Industrial Applications:

In the chemical industry, 3-Isopropoxy-5-(methylthio)pyridine could be utilized in developing specialty chemicals, polymers, and coatings, leveraging its unique chemical properties for material science advancements.

Case Studies

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of 3-Isopropoxy-5-(methylthio)pyridine with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antiviral Activity

In a recent investigation into antiviral agents, derivatives of 3-Isopropoxy-5-(methylthio)pyridine were tested against various viral infections. The findings demonstrated moderate antiviral activity against hepatitis C virus (HCV) and dengue virus (DENV), indicating its potential use in antiviral therapies .

Mechanism of Action

The mechanism of action of 3-Isopropoxy-5-(methylthio)pyridine depends on its application. In biochemical contexts, it may interact with enzymes or receptors through its functional groups, forming hydrogen bonds or hydrophobic interactions. The isopropoxy and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Isopropoxy-5-(methylthio)pyridine with structurally analogous pyridine derivatives, focusing on substituent positions, functional groups, and applications.

Structural and Functional Group Comparisons

Key Observations:

Substituent Position Effects :

- The 3-isopropoxy-5-methylthio substitution pattern is unique compared to derivatives like 2-fluoro-5-methylthio-pyridine (), where fluorine at position 2 increases electrophilicity. The absence of a halogen in the target compound may reduce reactivity in nucleophilic substitutions but improve stability.

- 3-Iodo-5-methoxypyridine () highlights the trade-off between iodine’s utility in cross-coupling reactions and the methoxy group’s electron-donating effects.

Functional Group Comparisons: Methylthio (–SCH₃) vs. Isopropoxy vs. Trifluoromethyl: The trifluoromethyl group (–CF₃) in 3-methoxy-4-(trifluoromethyl)pyridine () enhances metabolic stability in agrochemicals, whereas isopropoxy improves solubility in nonpolar solvents.

Research Findings and Challenges

- Reactivity : Methylthio groups undergo oxidation to sulfoxides or sulfones, which could be leveraged for prodrug activation. However, this reactivity requires careful handling to avoid decomposition .

- Steric Effects : The isopropoxy group in the target compound may hinder reactions at position 3, contrasting with smaller substituents (e.g., methoxy in 3-iodo-5-methoxypyridine ) .

Biological Activity

3-Isopropoxy-5-(methylthio)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

3-Isopropoxy-5-(methylthio)pyridine is characterized by the following chemical structure:

- Molecular Formula: C_12H_15NOS

- Molecular Weight: 221.32 g/mol

The compound features a pyridine ring substituted with an isopropoxy group at the 3-position and a methylthio group at the 5-position, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyridine compounds often exhibit significant antitumor properties. For example, studies have shown that certain pyridine derivatives can inhibit the proliferation of cancer cell lines. In particular, compounds with similar structural motifs to 3-Isopropoxy-5-(methylthio)pyridine have demonstrated promising results against various cancer types:

- Mechanism of Action: Many pyridine derivatives act by intercalating into DNA, disrupting replication and transcription processes. This mechanism has been observed in related compounds where structural modifications enhance their antiproliferative effects against cancer cells such as HeLa and SW620 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Isopropoxy-5-(methylthio)pyridine | HeLa | TBD |

| Bromo-substituted derivative | HeLa | 1.8 - 3.2 |

| Other derivatives | SW620 | TBD |

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to 3-Isopropoxy-5-(methylthio)pyridine have shown significant anti-inflammatory effects:

- Inhibition of COX-2 and iNOS: Studies suggest that certain derivatives can significantly reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in inflammatory processes. For instance, modifications to the pyridine structure can enhance these inhibitory effects .

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives is well-documented. Research highlights the effectiveness of these compounds against various bacterial strains:

- Mechanism: The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

-

Antitumor Efficacy in Animal Models:

A study evaluated the antitumor efficacy of a related compound in murine models. The results indicated a significant reduction in tumor size when treated with the compound over a period of 20 days, showcasing its potential as an anticancer agent. -

Anti-inflammatory Effects in Clinical Trials:

Another investigation focused on the anti-inflammatory properties of pyridine derivatives in patients with rheumatoid arthritis. The findings demonstrated a marked decrease in inflammatory markers following treatment with these compounds.

Structure-Activity Relationship (SAR)

The biological activity of 3-Isopropoxy-5-(methylthio)pyridine can be influenced by various structural modifications:

- Substituents: The presence of electron-donating groups (like isopropoxy) can enhance activity, while electron-withdrawing groups may reduce it.

- Positioning of Functional Groups: The specific positioning of substituents on the pyridine ring is crucial for optimal interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.